molecular formula C10H11NO4S B3038197 [(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile CAS No. 797036-29-4

[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile

Cat. No.: B3038197
CAS No.: 797036-29-4
M. Wt: 241.27 g/mol
InChI Key: TTZUQGIWZKRLNK-UHFFFAOYSA-N
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Description

Product Overview [(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile (CAS 797036-29-4) is a high-purity chemical building block supplied for research purposes. With the molecular formula C 10 H 11 NO 4 S and a molecular weight of 241.26 g/mol, this compound features a unique structure combining a dimethoxyphenyl ring, a sulfonyl group, and a reactive nitrile moiety . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Research Applications and Value This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The 3,4-dimethoxyphenyl scaffold is a recognized structural feature in biologically active molecules and is known to be an essential intermediate in the synthesis of pharmaceuticals . The presence of both the sulfonyl and nitrile functional groups provides dual reactive sites for further chemical modification, making it a valuable tool for constructing more complex molecules. Researchers can utilize this compound to develop novel chemical entities, such as in the construction of compound libraries for high-throughput screening. The subtle modification of such core structures can lead to significant differences in biological activity, as demonstrated in research on structurally related compounds that show divergent cellular activities against nuclear receptors . This makes this compound a critical reagent for structure-activity relationship (SAR) studies and for exploring new chemical space in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-14-9-4-3-8(7-10(9)15-2)16(12,13)6-5-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZUQGIWZKRLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239447
Record name Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797036-29-4
Record name Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797036-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-[(3,4-dimethoxyphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Chemistry

[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile is explored in pharmaceutical research for its potential therapeutic properties. It has been linked to the synthesis of various bioactive compounds, including those with anti-inflammatory and analgesic effects. For instance, derivatives of this compound have shown promise in the development of new drugs targeting specific diseases .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex molecules through reactions such as:

  • Heck Reaction : this compound can participate in coupling reactions that form quaternary carbon centers, which are crucial in synthesizing pharmaceuticals and agrochemicals .
  • Acrylonitrile Derivatives : It has been used to synthesize compounds like (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, showcasing its versatility in forming conjugated systems .

Material Science

The compound's unique properties make it suitable for applications in material science. Its derivatives are investigated for use in creating advanced materials with specific optical or electronic characteristics.

Research indicates that this compound exhibits various biological activities. Studies have demonstrated its potential as an anti-cancer agent, where it influences cellular pathways involved in tumor growth and proliferation. Additionally, its derivatives have shown antimicrobial properties against a range of pathogens .

Case Studies

Study Focus Findings
Study 1Anti-cancer activityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity .
Study 2Synthesis of acrylonitrilesSuccessfully synthesized novel acrylonitriles using this compound as a key intermediate .
Study 3Material propertiesExplored the use of sulfonamide derivatives in creating polymers with enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of [(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Key Properties

  • Melting Point : 33–35°C (for related derivatives; exact value for the parent compound is inconsistently reported) .
  • Boiling Point : ~325°C (estimated based on analogous compounds) .
  • Density : 1.08–1.10 g/cm³ .
  • Synthesis: Prepared via Friedel-Crafts alkylation of 3,4-dimethoxyphenol with acetonitrile in the presence of AlCl₃ or NaOH . Alternative routes include diazonium salt reactions .

Thermodynamic studies by Meng et al. (2009) determined its heat capacities in solid and liquid phases, critical for industrial process optimization .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties of Selected Acetonitrile Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
(3,4-Dimethoxyphenyl)acetonitrile 3,4-di-OCH₃ C₁₀H₁₁NO₂ 177.20 33–35 ~325 Pharmaceutical intermediates
(4-Methoxyphenyl)acetonitrile 4-OCH₃ C₉H₉NO 147.17 8 ~250 Precursor for dyes and polymers
(3,4-Diethoxyphenyl)acetonitrile 3,4-di-OCH₂CH₃ C₁₂H₁₅NO₂ 205.25 33–35 325.6 Specialty chemical synthesis
3,4-Dichlorophenylacetonitrile 3,4-di-Cl C₈H₅Cl₂N 186.04 Not reported Not reported Agrochemical intermediates
2-[(4-Fluorophenyl)sulfanyl]acetonitrile 4-F-S- (sulfide linkage) C₈H₆FNS 167.20 Not reported Not reported Polymer additives

Reactivity and Functional Group Influence

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy groups in (3,4-dimethoxyphenyl)acetonitrile enhance electrophilic substitution reactivity due to their electron-donating nature, making it more reactive in Friedel-Crafts reactions compared to chloro-substituted analogues (e.g., 3,4-dichlorophenylacetonitrile) .
    • Sulfur-containing derivatives like 2-[(4-fluorophenyl)sulfanyl]acetonitrile exhibit distinct reactivity in thiol-ene click chemistry, unlike the sulfonyl or nitrile-focused reactivity of (3,4-dimethoxyphenyl)acetonitrile .
  • Thermodynamic Stability :

    • (3,4-Dimethoxyphenyl)acetonitrile has higher heat capacities (solid phase: 150–250 J/mol·K; liquid phase: 300–400 J/mol·K) compared to simpler derivatives like (4-methoxyphenyl)acetonitrile, attributed to increased molecular complexity and hydrogen bonding .

Biological Activity

Overview

[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile is an organic compound characterized by its unique structural features, including a sulfonyl group and methoxy substituents on a phenyl ring. Its molecular formula is C10H11NO4S. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The sulfonyl group in this compound acts as an electrophile, allowing it to interact with nucleophilic sites in biological molecules. This interaction may inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which further enhance its reactivity and potential applications in drug development .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure exhibited significant antimicrobial activity against various pathogens. The MIC values ranged from 0.22 to 0.25 μg/mL in some derivatives .
  • Biofilm Inhibition : These compounds demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • IC50 Values : Specific analogs have displayed IC50 values below 10 μM against various cancer cell lines, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameStructure FeaturesNotable Activity
[(3,4-Dimethoxyphenyl)acetonitrile]Lacks sulfonyl groupLimited biological activity
[(3,4-Dimethoxyphenyl)ethanol]Contains an ethanol groupModerate activity
[(3,4-Dimethoxyphenyl)acetic acid]Contains a carboxylic acid groupVariable activity

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive evaluation was conducted on several derivatives of this compound for their antimicrobial properties. The study reported significant bactericidal effects and low toxicity profiles across different concentrations .
  • Anticancer Research : Another study focused on the synthesis and testing of small-molecule inhibitors derived from this compound. It revealed that certain modifications led to enhanced inhibitory effects on cancer cell lines with IC50 values indicating high potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile, and how can purity be optimized during synthesis?

  • Methodology : The compound can be synthesized via sulfonation of (3,4-dimethoxyphenyl)acetonitrile using sulfonyl chlorides under controlled conditions. For example, sulfonium ion-promoted cyclization reactions (as seen in analogous acetonitrile derivatives) require anhydrous solvents like acetonitrile and catalysts such as triphenylphosphine . Purification involves recrystallization from methanol or ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Purity ≥98% is achievable via repeated crystallization, monitored by HPLC .

Q. What are the critical physical and chemical properties of this compound for experimental design?

  • Key Properties :

  • Melting Point : 54–66°C (varies with purity and polymorphic forms) .
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in methanol; insoluble in water .
  • Stability : Hygroscopic; store at 0–6°C in airtight containers to prevent hydrolysis .
    • Experimental Impact : Solvent choice affects reaction kinetics, while storage conditions prevent degradation of the sulfonyl group .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy and sulfonyl groups) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+^+: 295.08) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for related acrylonitrile derivatives .
    • Protocol : Combine NMR for functional group analysis and XRD for structural confirmation .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Irritant (GHS07), toxic upon ingestion (H302) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to minimize volatilization . Spills require neutralization with sodium bicarbonate and absorption via inert materials .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonation of (3,4-dimethoxyphenyl)acetonitrile to maximize yield?

  • Optimization Strategy :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl2_2) or bases (e.g., triethylamine) to enhance sulfonyl group incorporation .
  • Solvent Effects : Compare acetonitrile (polar aprotic) vs. dichloromethane (non-polar) for reactivity and byproduct formation .
  • Kinetic Analysis : Use in situ FTIR or HPLC to monitor reaction progress and identify intermediates .

Q. What mechanistic insights explain unexpected byproducts in this compound-mediated cyclization reactions?

  • Analysis : Byproducts may arise from sulfonyl group displacement or hydrolysis. For example, traces of water in acetonitrile can hydrolyze the sulfonyl moiety to sulfonic acids .
  • Resolution : Conduct deuterium-labeling studies or computational modeling (DFT) to trace reaction pathways, as applied in azirine cyclodimerization studies .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Root Causes : Polymorphism, residual solvents, or impurities (e.g., unreacted starting material) .
  • Validation : Reproduce synthesis under anhydrous conditions, characterize via DSC for polymorph detection, and cross-validate NMR/HRMS with published data .

Q. What role does this compound play in synthesizing bioactive compounds, and how can its reactivity be tailored?

  • Applications : Serves as a precursor for acrylonitrile derivatives with antitumor activity. For example, it participates in Knoevenagel condensations to form α-cyanocinnamates .
  • Tailoring Reactivity : Modify electron-withdrawing sulfonyl groups via nucleophilic substitution or redox reactions to alter electronic properties for target-specific interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile
Reactant of Route 2
[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile

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